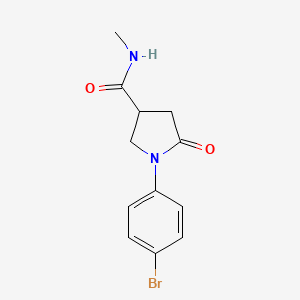
5-Bromo-8-fluoroisoquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-8-fluoroisoquinolin-3-amine is a chemical compound with the molecular formula C9H6BrFN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-8-fluoroisoquinolin-3-amine can be achieved through several methods. One common synthetic route involves the reaction of N-(2-bromo-5-fluorobenzyl)-2,2-diethoxyacetimidamide with sulfuric acid in dichloromethane at 80°C for 16 hours. The reaction mixture is then cooled, diluted with ethyl acetate, quenched with ice-water, and neutralized with sodium bicarbonate solution. The organic phase is washed with water, dried over sodium sulfate, and evaporated. The residue is purified to obtain the desired product as a pale yellow solid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow reactors and automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-fluoroisoquinolin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinoline derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include dichloromethane, sulfuric acid, and sodium bicarbonate. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted isoquinoline derivatives.
Scientific Research Applications
5-Bromo-8-fluoroisoquinolin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-8-fluoroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Bromo-8-fluoroisoquinolin-3-amine include other isoquinoline derivatives, such as:
- 8-Bromo-5-fluoroisoquinolin-3-amine
- 5,7-Dibromo-8-hydroxyquinoline
- Quinolinyl-pyrazoles
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other isoquinoline derivatives.
Properties
Molecular Formula |
C9H6BrFN2 |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
5-bromo-8-fluoroisoquinolin-3-amine |
InChI |
InChI=1S/C9H6BrFN2/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H,(H2,12,13) |
InChI Key |
FEXYTCYZUVXRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(N=CC2=C1F)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


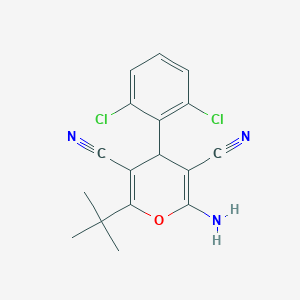


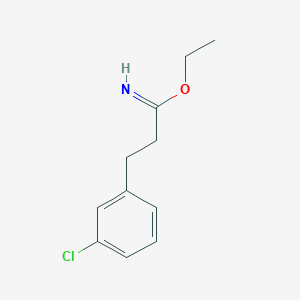

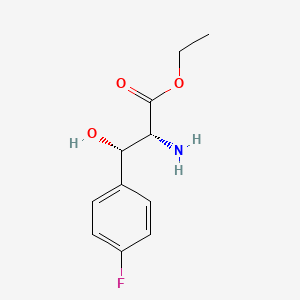
![Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate](/img/structure/B12444200.png)
![N-(3,4-dichlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B12444201.png)
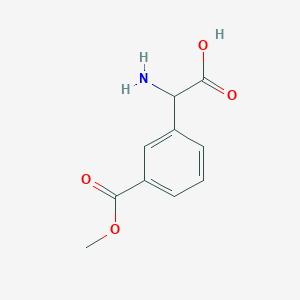
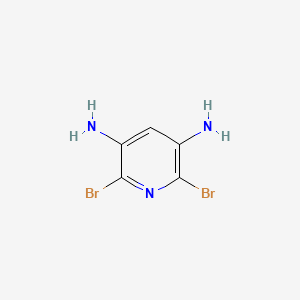
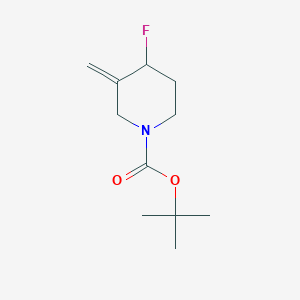
![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)
![5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one](/img/structure/B12444233.png)
